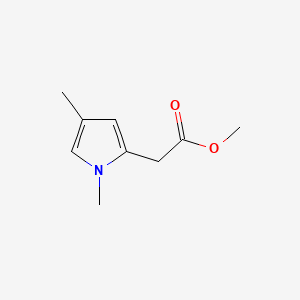

Methyl 1,4-dimethyl-1H-pyrrole-2-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS RN: 71959-95-0) is a pyrrole-derived ester with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.22 g/mol . Its structure features a pyrrole ring substituted with methyl groups at the 1- and 4-positions, a carboxyl group at the 3-position, and a methyl ester at the 2-acetate position. This compound is characterized by its moderate lipophilicity (logP = 1.49) and serves as a critical intermediate in organic synthesis and pharmaceutical research . Analytical methods, such as reverse-phase HPLC with a Newcrom R1 column, are routinely employed for its separation and pharmacokinetic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 1,4-dimethyl-1H-pyrrole-2-acetate, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

Ester Group Variations: Replacement of the methyl ester (C₁₀H₁₃NO₄) with an ethyl ester (C₁₁H₁₅NO₄) increases molecular weight by ~14 g/mol and likely enhances lipophilicity due to the longer alkyl chain. This modification is common in prodrug design to improve bioavailability .

Introduction of Aromatic Substituents :

- The addition of a 4-chlorobenzoyl group (e.g., in Zomepirac sodium salt and its derivatives) introduces steric bulk and electron-withdrawing effects, significantly altering biological activity. For instance, Zomepirac acts as an NSAID by inhibiting cyclooxygenase (COX) enzymes .

Carboxylate vs. Ester Groups: The sodium carboxylate in Zomepirac (C₁₅H₁₄ClNO₄Na) improves water solubility compared to the parent ester, making it suitable for oral administration .

Physicochemical and Analytical Properties

- Lipophilicity : this compound has a logP of 1.49 , indicating moderate hydrophobicity. Ethyl analogs are expected to have higher logP values due to increased alkyl chain length .

- Analytical Methods: The methyl ester is analyzed via reverse-phase HPLC (Newcrom R1 column) using acetonitrile/water with phosphoric acid. This method is scalable for preparative isolation and pharmacokinetic studies .

Properties

CAS No. |

84145-71-1 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

methyl 2-(1,4-dimethylpyrrol-2-yl)acetate |

InChI |

InChI=1S/C9H13NO2/c1-7-4-8(10(2)6-7)5-9(11)12-3/h4,6H,5H2,1-3H3 |

InChI Key |

AQMWRBXTZPSEQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=C1)CC(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.